![molecular formula C18H19Cl2N3O B5546850 N'-(2,4-dichlorobenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5546850.png)
N'-(2,4-dichlorobenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide
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Description
Synthesis Analysis
The synthesis of N'-(2,4-dichlorobenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide involves specific chemical reactions and procedures. Although exact details for this compound were not directly found, similar compounds, such as (E)-N'-(4-chlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide, have been synthesized and characterized using various spectroscopic techniques, confirming the (E)-configuration of the azomethine (N=CH) bond through single crystal X-ray analysis (Karrouchi et al., 2021).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through techniques like X-ray diffraction, revealing crystallization details and confirming configurations. For instance, compounds with related structures demonstrate various geometrical configurations and intermolecular interactions (Yathirajan et al., 2007).
Chemical Reactions and Properties
The chemical reactions involving N'-(2,4-dichlorobenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide could include its formation from precursor compounds through condensation reactions. Its properties, such as reactivity and interaction with other chemicals, can be inferred from studies on similar substances, which show how structural changes affect reactivity and function (Mickevičienė et al., 2015).
Physical Properties Analysis
While specific data on N'-(2,4-dichlorobenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide's physical properties were not available, related compounds typically exhibit characteristic spectroscopic signatures, melting points, and solubilities that can be assessed through various analytical techniques.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemicals, can be predicted based on the functional groups present in N'-(2,4-dichlorobenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide. Research on similar hydrazide compounds provides insights into their potential chemical behavior and interactions (Lei et al., 2013).
Scientific Research Applications
Antimicrobial Activity
N'-(2,4-dichlorobenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide and its derivatives have been studied for their potential in antimicrobial applications. A study revealed that certain derivatives exhibited significant antimicrobial activity against bacteria such as Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against organisms like Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Corrosion Protection
Research also indicates the use of certain derivatives in corrosion protection. A specific derivative was found to be effective in inhibiting corrosion of mild steel in acidic environments, showcasing an impressive 98.26% inhibition efficiency at a certain concentration (Paul et al., 2020).
Anticancer Activity
Derivatives of N'-(2,4-dichlorobenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide have also been explored for their anticancer properties. A study found that some derivatives demonstrated significant anticancer activity against specific tumor cell lines, indicating their potential as therapeutic agents (Kaplancıklı et al., 2014).
Antidepressant and Nootropic Agents
Further research has explored these compounds as potential antidepressant and nootropic agents. Certain derivatives showed promising results in tests evaluating antidepressant and nootropic activities, suggesting their use in developing treatments for neurological conditions (Thomas et al., 2016).
properties
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-(4-methylanilino)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O/c1-13-4-8-16(9-5-13)21-10-2-3-18(24)23-22-12-14-6-7-15(19)11-17(14)20/h4-9,11-12,21H,2-3,10H2,1H3,(H,23,24)/b22-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQVYWSZVQJMOX-WSDLNYQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2,4-dichlorophenyl)methylidene]-4-[(4-methylphenyl)amino]butanehydrazide |
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